molecular formula C23H24N2O6 B2644647 (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide CAS No. 953210-83-8

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide

Cat. No.: B2644647
CAS No.: 953210-83-8
M. Wt: 424.453
InChI Key: XURVOQUOCGBXMR-POHAHGRESA-N
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Description

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a complex structure with multiple functional groups, including methoxy groups, an isoxazole ring, and an acrylamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.

    Introduction of the Acrylamide Moiety: This step often involves the reaction of an amine with an acrylate ester or acrylamide precursor.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis, catalytic processes, and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Materials Science: It can be incorporated into polymers or used as a building block for advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Due to its potential biological activity, the compound can be explored as a lead compound for developing new therapeutic agents.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating Receptor Function: Acting as an agonist or antagonist at receptor sites.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide: shares structural similarities with other acrylamide derivatives and isoxazole-containing compounds.

Uniqueness

    Structural Features: The presence of both methoxy groups and an isoxazole ring in the same molecule is relatively unique.

    Biological Activity: The specific combination of functional groups may confer unique biological activities not seen in other similar compounds.

List of Similar Compounds

  • 3,4-Dimethoxyphenylacrylamide
  • Isoxazole derivatives
  • Methoxy-substituted acrylamides

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-27-18-8-5-15(11-21(18)29-3)6-10-23(26)24-14-17-13-20(31-25-17)16-7-9-19(28-2)22(12-16)30-4/h5-13H,14H2,1-4H3,(H,24,26)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVOQUOCGBXMR-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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